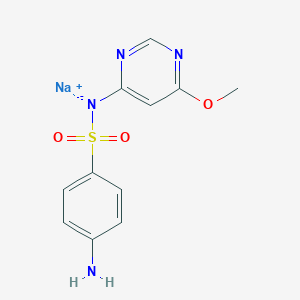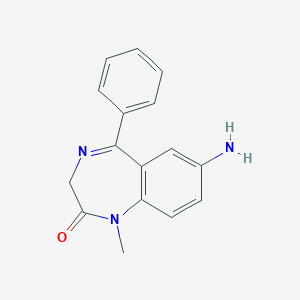
7-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Descripción general
Descripción
“7-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one” is a derivative of the benzodiazepine class of compounds . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .
Synthesis Analysis
The synthesis of benzodiazepines involves the reaction of formaldehyde and excess of ammonia . In particular, hexamethylenetetramine acts as the formyl carbon source . Improved and scalable methods for the synthesis of midazolam, a drug and analogue of this compound, have been described .
Molecular Structure Analysis
The molecular structure of “7-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one” is similar to that of diazepam, which is chemically designated as 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one .
Chemical Reactions Analysis
In the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups . The structure of hexamethylenetetramine is particularly stable, in contrast to the very reactive behavior shown by its di-hetero-substituted methylene groups .
Physical And Chemical Properties Analysis
Diazepam, a similar compound, is a colorless crystalline compound, insoluble in water, with a molecular weight of 284.74 .
Aplicaciones Científicas De Investigación
Forensic Science
7-Amino Nimetazepam is used in forensic science for the detection of drug abuse . The presence of 7-Aminonimetazepam in urine can indicate that the subject is a probable abuser of nimetazepam .
Clinical Toxicology
In clinical toxicology , 7-Amino Nimetazepam is used to detect the misuse of nimetazepam, a drug commonly found along with other drugs of abuse such as opiates or amphetamines .
Drug Monitoring
7-Amino Nimetazepam is used in drug monitoring to screen urine specimens for the presence of nimetazepam and its metabolites nitrazepam and 7-aminonimetazepam .
Liquid Chromatography/Mass Spectrometry (LC/MS)
7-Amino Nimetazepam is used in liquid chromatography/mass spectrometry (LC/MS) . It is used for the determination of metabolites of popular drugs of abuse, including nimetazepam and nitrazepam, in urine .
Solid-Phase Extraction
In solid-phase extraction , 7-Amino Nimetazepam is used for the extraction of nimetazepam and its metabolites, 7-aminonimetazepam and nitrazepam .
Pharmaceutical Sciences
In the field of pharmaceutical sciences , 7-Amino Nimetazepam is used for the study of nimetazepam, a central nervous system (CNS) depressant that possesses strong hypnotic, anxiolytic, sedative, skeletal muscle relaxant, and anticonvulsant properties .
Treatment of Short-Term Severe Insomnia or Stress
7-Amino Nimetazepam is a primary urinary metabolite of nimetazepam, which is marketed as the benzodiazepine drug Erimin for the treatment of short-term severe insomnia or stress .
Urine Drug Monitoring
7-Amino Nimetazepam is used in urine drug monitoring of nimetazepam use .
Mecanismo De Acción
Target of Action
7-Amino Nimetazepam, also known as 7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, is a metabolite of the benzodiazepine drug Nimetazepam . The primary targets of this compound are the central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors .
Mode of Action
7-Amino Nimetazepam interacts with its targets, the central benzodiazepine receptors, leading to enhanced GABA binding activity . GABA is a major neurotransmitter in the brain, which causes somnolence, relaxation of muscles, a decrease in anxiety, and general central nervous system depression . The compound’s interaction with these receptors enhances the inhibitory effects of GABA, leading to the various therapeutic effects of the drug.
Biochemical Pathways
It is understood that the compound’s action on the central benzodiazepine receptors enhances the inhibitory effects of gaba, a major neurotransmitter in the brain . This leads to a decrease in neuronal excitability and an increase in the threshold for seizures, among other effects.
Pharmacokinetics
When taken orally, Nimetazepam, the parent drug of 7-Amino Nimetazepam, has very good bioavailability with nearly 100% being absorbed from the gut . It is among the most rapidly absorbed and quickest acting oral benzodiazepines, and hypnotic effects are typically felt within 15–30 minutes after oral ingestion . The compound is metabolized in the liver and excreted through the kidneys .
Result of Action
The result of 7-Amino Nimetazepam’s action is a decrease in anxiety, a promotion of sleep, and a reduction in seizure activity . These effects are due to the compound’s enhancement of GABA activity, leading to an overall decrease in central nervous system activity .
Action Environment
The action of 7-Amino Nimetazepam can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile . Additionally, individual factors such as age, liver function, and genetic factors can also influence the drug’s action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALPQSAJOMDTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632349 | |
| Record name | 7-Aminonimetazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
CAS RN |
4959-16-4 | |
| Record name | 7-Aminonimetazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4959-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7-Aminonimetazepam formed in the body?
A1: 7-Aminonimetazepam is a major metabolite of nimetazepam in rats. Research shows that nimetazepam is metabolized via two main pathways. One pathway leads to the formation of 7-aminonimetazepam, which can be further acetylated to 7-acetylaminonimetazepam. [] [] This suggests that 7-aminonimetazepam likely forms through a similar metabolic route in humans.
Q2: What analytical methods are used to detect and quantify 7-Aminonimetazepam in biological samples?
A2: Several analytical techniques have been employed. Gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify and quantify 7-aminonimetazepam in rat urine after extraction with solid-phase extraction. [] [] Additionally, a highly sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for simultaneous analysis of various phenethylamine-type drugs, including 7-aminonimetazepam, in postmortem blood and urine samples. []
Q3: Has 7-Aminonimetazepam been detected in cases of drug intoxication?
A3: Yes, 7-aminonimetazepam has been identified in postmortem blood samples alongside other substances. For example, in one autopsy case, 7-aminonimetazepam was found in combination with 7-aminoflunitrazepam (a metabolite of flunitrazepam), chlorpheniramine, and diphenidine. [] While the study attributed death to the combined toxicity of the drugs, it highlights the presence of 7-aminonimetazepam in forensic contexts.
Q4: Is there evidence of 7-Aminonimetazepam presence in wastewater?
A4: Research focusing on emerging psychoactive substances in wastewater detected several benzodiazepines, including 7-aminonimetazepam, in influent wastewater from South Australia. [] This finding indicates the use of nimetazepam and its subsequent metabolism to 7-aminonimetazepam within the studied population.
Q5: Are there any known safety concerns regarding 7-Aminonimetazepam?
A5: While 7-aminonimetazepam itself hasn't been extensively studied for toxicity, its parent drug, nimetazepam, is a potent benzodiazepine with a significant risk of dependence and overdose. [] Given its structural similarity to nimetazepam, it is plausible that 7-aminonimetazepam might possess similar pharmacological properties and safety concerns. Further research is necessary to determine its specific toxicological profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


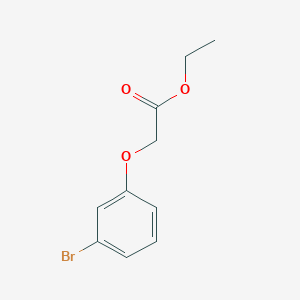
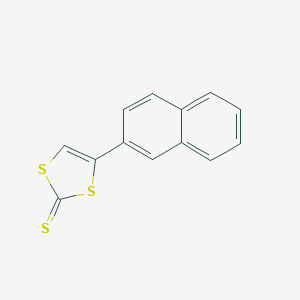
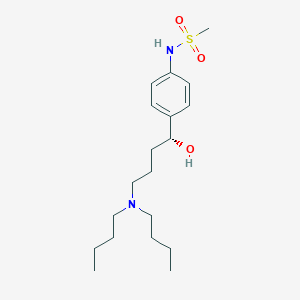
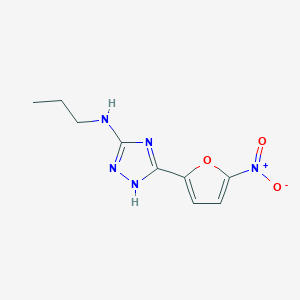
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)

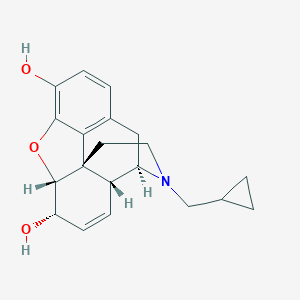
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
